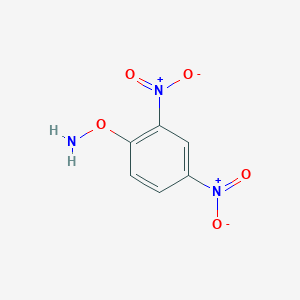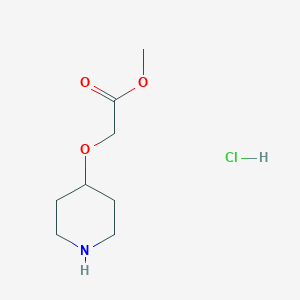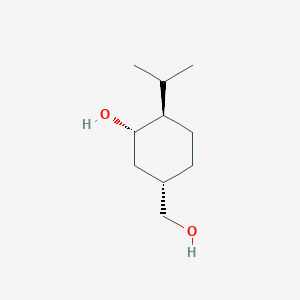
2-Brom-1-(pyrazin-2-yl)ethanon-Hydrobromid
Übersicht
Beschreibung
Piperazinphosphat ist eine organische Verbindung, die aus einem sechsgliedrigen Ring besteht, der zwei gegenüberliegende Stickstoffatome enthält. Es wird häufig als Anthelmintikum zur Behandlung von Infektionen, die durch Spulwürmer und Madenwürmer verursacht werden, eingesetzt . Piperazinphosphat ist bekannt für seine Fähigkeit, Parasiten zu lähmen, wodurch der Wirtsorganismus sie leicht ausscheiden kann .
Wissenschaftliche Forschungsanwendungen
Piperazine phosphate has a wide range of scientific research applications. It is used in chemistry as a basic and hydrophilic group to optimize the pharmacokinetic properties of molecules . In biology and medicine, piperazine phosphate is used as an anthelmintic agent to treat infections caused by roundworms and pinworms . It is also used in the development of flame retardant systems for improving the fire safety of polypropylene composites .
Safety and Hazards
The safety information for 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide indicates that it has several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von Piperazinphosphat beinhaltet das Auflösen von Phosphorsäure und wasserfreiem Piperazin in einem organischen Lösungsmittel. Die beiden Substanzen werden dann in einem Reaktionskessel unter geeigneten Reaktionsbedingungen gesalzt. Nachdem die Reaktion abgeschlossen ist, wird die Mischung einer Kühlkristallisation, Zentrifugation, Waschen und Vakuumtrocknung unterzogen, um Piperazinphosphat zu erhalten . Dieses Verfahren erzielt eine hohe Ausbeute und Reinheit, was es für die industrielle Produktion geeignet macht .
Industrielle Produktionsverfahren: Die industrielle Produktion von Piperazinphosphat verwendet oft weniger organische Lösungsmittel und erzielt eine Ausbeute von über 90%. Der Prozess ist einfach, kostengünstig und lässt sich für die großtechnische Produktion leicht skalieren .
Chemische Reaktionsanalyse
Reaktionstypen: Piperazinphosphat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist eine schwache Base mit zwei pKb-Werten von 5,35 und 9,73 bei 25 °C . Piperazin absorbiert leicht Wasser und Kohlendioxid aus der Luft .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit Piperazinphosphat verwendet werden, sind Phosphorsäure, wasserfreies Piperazin und organische Lösungsmittel . Die Reaktionsbedingungen umfassen typischerweise Salzen, Kühlkristallisation und Vakuumtrocknung .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Reaktion von Piperazin mit Phosphorsäure gebildet wird, ist Piperazinphosphat. Diese Verbindung wird aufgrund ihrer anthelmintischen Eigenschaften häufig in pharmazeutischen Anwendungen eingesetzt .
Wissenschaftliche Forschungsanwendungen
Piperazinphosphat hat eine breite Palette an wissenschaftlichen Forschungsanwendungen. Es wird in der Chemie als basische und hydrophile Gruppe verwendet, um die pharmakokinetischen Eigenschaften von Molekülen zu optimieren . In der Biologie und Medizin wird Piperazinphosphat als Anthelmintikum zur Behandlung von Infektionen, die durch Spulwürmer und Madenwürmer verursacht werden, eingesetzt . Es wird auch bei der Entwicklung von flammhemmenden Systemen zur Verbesserung der Brandschutzsicherheit von Polypropylen-Verbundwerkstoffen eingesetzt .
Wirkmechanismus
Piperazinphosphat entfaltet seine Wirkung, indem es als GABA-Rezeptor-Agonist wirkt. Es bindet direkt und selektiv an GABA-Rezeptoren der Muskelmembran, was zu einer Hyperpolarisation der Nervenendigungen führt und zu einer schlaffen Lähmung des Wurms führt . Diese Wirkung ermöglicht es dem Wirtsorganismus, die gelähmten Parasiten leicht auszuscheiden .
Analyse Chemischer Reaktionen
Types of Reactions: Piperazine phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a weak base with two pKb values of 5.35 and 9.73 at 25°C . Piperazine readily absorbs water and carbon dioxide from the air .
Common Reagents and Conditions: Common reagents used in reactions involving piperazine phosphate include phosphoric acid, anhydrous piperazine, and organic solvents . The reaction conditions typically involve salification, cooling crystallization, and vacuum drying .
Major Products Formed: The major product formed from the reaction of piperazine with phosphoric acid is piperazine phosphate. This compound is often used in pharmaceutical applications due to its anthelmintic properties .
Wirkmechanismus
Piperazine phosphate exerts its effects by acting as a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of the worm . This action allows the host body to expel the paralyzed parasites easily .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Ähnliche Verbindungen zu Piperazinphosphat sind Piperazincitrat und Piperazinadipat . Diese Verbindungen enthalten ebenfalls den Piperazin-Rest und werden für ähnliche anthelmintische Zwecke eingesetzt .
Einzigartigkeit: Piperazinphosphat zeichnet sich durch seine hohe Ausbeute und Reinheit bei der industriellen Produktion aus, was es zu einer kostengünstigen und effizienten Option für pharmazeutische Anwendungen macht . Seine Fähigkeit, Parasiten durch GABA-Rezeptor-Agonismus zu lähmen, unterscheidet es auch von anderen Anthelminthika .
Eigenschaften
IUPAC Name |
2-bromo-1-pyrazin-2-ylethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O.BrH/c7-3-6(10)5-4-8-1-2-9-5;/h1-2,4H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCBXZRKUNIAMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626255 | |
| Record name | 2-Bromo-1-(pyrazin-2-yl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126353-32-0 | |
| Record name | 2-Bromo-1-(pyrazin-2-yl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(pyrazin-2-yl)ethan-1-one hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














